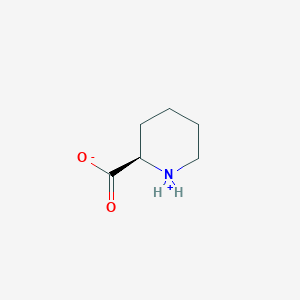

D-Pipecolinic acid

Descripción

Significance of (R)-Piperidine-2-carboxylic Acid as a Chiral Scaffold

The importance of (R)-piperidine-2-carboxylic acid as a chiral scaffold cannot be overstated. A chiral scaffold is a core molecular framework that imparts a specific three-dimensional structure to a molecule, influencing its biological activity and physicochemical properties. thieme-connect.comthieme-connect.com The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the defined stereochemistry at the C2 position, allows for the precise spatial orientation of substituents. This is particularly important in drug design, as the interaction between a drug molecule and its biological target is often highly dependent on stereochemistry. thieme-connect.com

The introduction of a chiral center within the piperidine ring can significantly impact a molecule's properties, including its efficacy, selectivity, and pharmacokinetic profile. thieme-connect.com For instance, the chirality of the piperidine scaffold has been shown to be a key factor in the development of inhibitors for various enzymes, such as HIV-1 protease and mitogen-activated protein kinase (MEK). thieme-connect.comnih.gov The ability to use (R)-piperidine-2-carboxylic acid as a starting point allows chemists to build complex molecules with a high degree of stereochemical control, leading to the development of more potent and selective therapeutic agents.

Historical Context of Piperidine Ring Systems in Bioactive Molecules

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. nih.govijnrd.org Its history in bioactive molecules dates back to the early days of organic chemistry with the isolation of piperine (B192125) from black pepper, which contains a piperidine moiety. ijnrd.org Over the centuries, the piperidine scaffold has been identified as a key component in numerous classes of drugs, including analgesics, antipsychotics, and antihistamines. atamanchemicals.comwisdomlib.org

The versatility of the piperidine ring stems from its ability to serve as a structural core for a wide range of active pharmaceutical ingredients (APIs). atamanchemicals.com Its conformational flexibility allows it to mimic the shapes of various bioactive molecules, facilitating interactions with biological targets. atamanchemicals.com Well-known medications such as haloperidol (B65202) and risperidone (B510) feature a piperidine ring, underscoring its importance in medicinal chemistry. atamanchemicals.com The development and understanding of piperidine chemistry have been central to the advancement of pharmaceutical sciences.

Overview of Research Trajectories for (R)-Piperidine-2-carboxylic Acid

Current research involving (R)-piperidine-2-carboxylic acid is diverse and expanding. A significant area of focus is its application in the synthesis of novel therapeutic agents. Researchers are actively exploring its use in creating derivatives with potential anticonvulsant, antiviral, and anticancer properties. nih.govresearchgate.net For example, derivatives of piperidine-2-carboxylic acid have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurological disorders. acs.orgacs.org

Another major research trajectory involves the development of new synthetic methodologies to access and modify (R)-piperidine-2-carboxylic acid and its derivatives. This includes the exploration of efficient one-pot synthesis methods and stereoselective reactions to create complex molecular architectures. tandfonline.comresearchgate.netrsc.org Furthermore, there is ongoing research into the synthesis of novel heterocyclic amino acids and dipeptides derived from (R)-piperidine-2-carboxylic acid for use in peptide synthesis and other pharmaceutical applications. ktu.edu The continuous exploration of this chiral building block promises to yield new and innovative solutions in medicinal chemistry and materials science.

| Property | Value |

| IUPAC Name | (2R)-Piperidine-2-carboxylic acid |

| Synonyms | D-Pipecolic acid, (R)-Homoproline |

| Molecular Formula | C6H11NO2 |

| Molar Mass | 129.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 256 °C |

| Boiling Point | 290 °C |

| Solubility | Soluble in polar solvents like water |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347687 | |

| Record name | (+)-Pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1723-00-8 | |

| Record name | (+)-Pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1723-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipecolic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECOLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO6784Z20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 - 268 °C | |

| Record name | D-Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for R Piperidine 2 Carboxylic Acid and Its Enantiopure Derivatives

Chemoenzymatic Synthesis and Biocatalytic Strategies

The convergence of chemical and enzymatic methodologies has paved the way for elegant and sustainable routes to chiral molecules. Biocatalysis, in particular, offers high selectivity and mild reaction conditions, making it an attractive approach for the synthesis of (R)-piperidine-2-carboxylic acid.

Enantioselective Biotransformations for (R)-Piperidine-2-carboxylic Acid Production

Enantioselective biotransformations utilize enzymes to convert a prochiral or racemic substrate into a chiral product with high enantiomeric excess. A notable strategy involves the use of transaminases for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. This biocatalytic approach has been shown to produce both enantiomers with enantiomeric excesses of up to >99.5% nih.gov.

Another innovative approach is the chemo-enzymatic dearomatization of activated pyridines. This method combines chemical synthesis with biocatalysis to prepare substituted piperidines with precise stereochemistry acs.org. A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines acs.org. For instance, EneIREDs from Series A have been shown to yield (R)-piperidines, while those from Series B produce the (S)-enantiomer acs.org.

Whole-cell biotransformations have also been effectively employed, eliminating the need for enzyme isolation mdpi.com. Cyanobacteria, for example, have demonstrated the ability to perform hydrolytic reactions on racemic substrates to produce chiral alcohols, which are precursors to chiral carboxylic acids mdpi.com.

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Transaminases | ω-chloroketones | 2-substituted piperidines | Achieved up to >99.5% enantiomeric excess for both enantiomers nih.gov. |

| Amine oxidase/Ene imine reductase cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | EneIREDs from Series A produce (R)-piperidines, while Series B yield (S)-products acs.org. |

| Cyanobacteria (whole-cell) | Racemic 1-phenylethyl acetate | 1-(R)-phenylethanol | Demonstrates potential for producing chiral precursors through hydrolysis mdpi.com. |

Enzymatic Resolution Techniques and Stereospecific Amidase Applications

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are commonly employed for the kinetic resolution of racemic piperidine (B6355638) derivatives. For example, lipase (B570770) A from Candida antarctica (CAL-A) has been used to catalyze the highly enantioselective N-acylation of racemic N-Boc-piperazine-2-carboxylic acid methyl esters researchgate.net.

Stereospecific amidases have also proven valuable in the kinetic resolution of racemic amides. Whole bacterial cells containing these enzymes have been used for the kinetic resolution of racemic piperidine-2-carboxamide (B12353) to produce (S)-piperidine-2-carboxylic acid researchgate.net. For instance, amidase-containing microbial whole cells from Rhodococcus erythropolis AJ270 have been used for the kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide, demonstrating excellent 2R-enantioselectivity nih.gov.

| Enzyme | Substrate | Products | Enantioselectivity (E value) |

| Lipase A from Candida antarctica (CAL-A) | rac-N-Boc-piperazine-2-carboxylic acid methyl ester | (S)-N-acyl-piperazine-2-carboxylic acid methyl ester and unreacted (R)-ester | >200 researchgate.net |

| Amidase from Klebsiella terrigena DSM 9174 | racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | 99.4% ee (41% yield) researchgate.net |

| Amidase from Burkholderia sp. DSM 9925 | racemic piperazine-2-carboxamide | (R)-piperazine-2-carboxylic acid | 99.0% ee (22% yield) researchgate.net |

| Amidase from Rhodococcus erythropolis AJ270 | racemic trans-pyrrolidine-2,5-dicarboxamide | (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid | Excellent 2R-enantioselectivity nih.gov |

Integration of Biocatalysis in Industrial-Scale Preparation of Homochiral Pipecolic Acid

The scalability of biocatalytic processes is a critical factor for their industrial application. Significant progress has been made in developing robust systems for the large-scale production of homochiral pipecolic acid. One such advancement is the use of lysine (B10760008) cyclodeaminase (LCD) for the bioconversion of L-lysine into L-pipecolic acid researchgate.netresearchgate.net. By optimizing expression vectors, strains, and reaction conditions, researchers have achieved a production of 724 mM pipecolic acid with a 72.4% conversion rate researchgate.net.

Immobilized enzyme systems offer advantages in terms of enzyme stability and reusability, which are crucial for industrial processes. A bienzymatic system combining pyrroline-5-carboxylate reductase and lysine-6-dehydrogenase has been developed for the production of L-pipecolic acid rsc.orgrsc.org. Following co-immobilization of both enzymes, this system was used in a packed-bed reactor in continuous flow, achieving a molar conversion of >99% with a space-time yield of up to 2.5 g L⁻¹ h⁻¹ rsc.orgrsc.org. The integration of biocatalysis into industrial-scale processes is driven by the demand for greener and more efficient synthetic routes nih.gov.

| Biocatalytic System | Substrate | Product | Key Industrial-Scale Features |

| Lysine Cyclodeaminase (whole-cell) | L-Lysine | L-Pipecolic Acid | High product concentration (724 mM) and productivity (0.78 g/L/h) researchgate.net. |

| Immobilized Pyrroline-5-carboxylate reductase and Lysine-6-dehydrogenase | L-Lysine | L-Pipecolic Acid | Continuous flow packed-bed reactor with >99% molar conversion and space-time yield up to 2.5 g L⁻¹ h⁻¹ rsc.orgrsc.org. |

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides a powerful alternative to biocatalytic methods, offering a high degree of control over the stereochemical outcome of a reaction through the use of chiral auxiliaries, catalysts, or reagents.

Enantioselective Routes from Chiral Substrates and Precursors

The "chiral pool" approach utilizes readily available enantiopure starting materials to synthesize the target molecule. L-lysine is a common chiral precursor for the synthesis of (R)-pipecolic acid derivatives . The synthesis involves a series of chemical transformations to convert the linear lysine structure into the cyclic piperidine system while retaining the original stereocenter . L-aspartic acid has also been employed as a starting material for the asymmetric synthesis of substituted piperidine dicarboxylic acid analogues nih.govacs.org.

Another strategy involves the diastereoselective alkylation of chiral morpholinones. For instance, both (R)- and (S)-pipecolic acids have been synthesized via the diastereoselective alkylation of (R)-5-phenylmorpholin-2-one researchgate.net. Furthermore, an efficient synthesis of both enantiomers of pipecolic acid has been developed through the intramolecular cyclization of 2-amino-6-bromohexanoic acid researchgate.net.

| Chiral Precursor | Key Transformation | Product |

| L-Lysine | Chemical cyclization | (R)-Pipecolic acid derivatives |

| L-Aspartic acid | Multi-step synthesis | Substituted piperidine dicarboxylic acid analogues nih.govacs.org |

| (R)-5-phenylmorpholin-2-one | Diastereoselective alkylation | (R)- and (S)-pipecolic acids researchgate.net |

| 2-amino-6-bromohexanoic acid | Intramolecular cyclization | Enantiomers of pipecolic acid researchgate.net |

Metal-Catalyzed Asymmetric Cyclization and Annulation Reactions

Transition metal catalysis has emerged as a versatile tool for the construction of complex cyclic molecules with high enantioselectivity. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and phenyl pyridine-1(2H)-carboxylate have been used to synthesize 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity snnu.edu.cn. These intermediates can then be reduced to provide access to a wide variety of enantioenriched 3-piperidines snnu.edu.cn.

Ruthenium-based catalysts containing chiral phosphine (B1218219) ligands, such as BINAP, are effective for the enantioselective hydrogenation of unsaturated precursors to yield chiral piperidines google.com. Ring-closing metathesis (RCM) is another powerful reaction for forming cyclic compounds and has been utilized to synthesize piperidine precursors researchgate.net.

Catalytic annulation reactions, which enable the efficient construction of cyclic frameworks, have also been employed mdpi.comresearchgate.net. For instance, a palladium-catalyzed three-component annulation reaction involving multiple C–H activations has been developed to create succinimide-fused tricyclic scaffolds researchgate.net.

| Catalyst/Reaction Type | Substrates | Product | Key Features |

| Rh-catalyzed asymmetric reductive Heck reaction | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridines | High yield and excellent enantioselectivity snnu.edu.cn. |

| Ru-BINAP catalyzed asymmetric hydrogenation | Unsaturated piperidine precursors | Chiral piperidines | Effective for creating stereocenters google.com. |

| Ring-Closing Metathesis (RCM) | Diene precursors | Piperidine precursors | Robust method for cyclic compound formation researchgate.net. |

| Pd-catalyzed annulation | Various (e.g., aromatic amides, maleimides) | Fused and substituted piperidine systems | Efficient construction of complex cyclic frameworks researchgate.net. |

Desymmetrization Strategies in Piperidine Ring Synthesis

The desymmetrization of meso-compounds has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, providing access to enantiomerically pure building blocks from prochiral starting materials. irb.hr In the context of piperidine ring synthesis, desymmetrization of meso-piperidines offers an efficient route to enantiopure derivatives, including precursors to (R)-Piperidine-2-carboxylic acid.

One notable approach involves the enzyme-catalyzed desymmetrization of prochiral diesters. For instance, lipase-catalyzed desymmetric hydrolysis of a prochiral diester has been successfully employed in the synthesis of the chiral chroman skeleton of vitamin E, demonstrating the potential of this strategy for creating chiral quaternary carbon centers with high enantiomeric excess. rsc.org Similarly, lipases have been used for the enantioselective desymmetrization of meso-1,2-diaryl-1,2-diaminoethanes, highlighting the versatility of enzymatic methods. researchgate.net

Organocatalysis also provides a valuable tool for desymmetrization. A novel organocatalytic method for the desymmetrization of meso-aziridines has been developed, which proceeds via a base-promoted intramolecular rearrangement and does not require an external nucleophile. d-nb.info This strategy yields densely functionalized cyclic ketones that are valuable intermediates for active pharmaceutical ingredients. Furthermore, an organocatalytic enantioselective intramolecular aza-Michael reaction has been utilized in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

A desymmetrization-based approach has also been developed for the synthesis of piperidinyl acetic acid γ-secretase modulators, featuring a diastereoselective lactam formation to establish the chiral centers. acs.orgnih.gov Another strategy involves a one-pot cyclization/reduction cascade of halogenated amides, where trifluoromethanesulfonic anhydride (B1165640) is used for amide activation, followed by reduction and intramolecular cyclization to form piperidines and pyrrolidines. nih.gov

Stereoselective Formation of Substituted (R)-Piperidine-2-carboxylic Acid Analogues

The stereoselective synthesis of substituted (R)-piperidine-2-carboxylic acid analogues is crucial for the development of new therapeutic agents. Various methodologies have been developed to control the stereochemistry at different positions of the piperidine ring.

A prominent strategy is the asymmetric hydrogenation of pyridine (B92270) derivatives. This approach allows for the enantioselective synthesis of nipecotic acid derivatives, which are structurally related to piperidine-2-carboxylic acid. nih.gov Another powerful method is the catalytic asymmetric [4+2] annulation of imines with allenes, which furnishes a range of functionalized piperidine derivatives with high stereoselectivity. researchgate.netnih.gov

Chemo-enzymatic methods have also proven effective. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach has been applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives provide access to 3-substituted tetrahydropyridines, which can then be reduced to enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, is a versatile route to a variety of chiral piperidines. snnu.edu.cn

Furthermore, asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives have been reported, starting from readily available chiral precursors like L-aspartic acid. nih.gov These methods often involve key steps such as diastereoselective alkylation and reductive amination to close the piperidine ring. nih.gov

The table below summarizes some of the stereoselective methods used for the synthesis of substituted piperidine analogues.

| Method | Key Transformation | Starting Materials | Product Type | Reference |

| Catalytic Asymmetric [4+2] Annulation | Enantioselective formation of piperidine ring | Imines, Allenes | Functionalized piperidines | researchgate.netnih.gov |

| Chemo-enzymatic Dearomatization | Stereoselective one-pot amine oxidase/ene imine reductase cascade | N-substituted tetrahydropyridines | 3- and 3,4-substituted piperidines | nih.gov |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Asymmetric carbometalation | Pyridine derivatives, Arylboronic acids | 3-substituted tetrahydropyridines | nih.govsnnu.edu.cn |

| Asymmetric Synthesis from Chiral Pool | Diastereoselective alkylation, Reductive amination | L-aspartic acid | trans-2,3-piperidinedicarboxylic acid derivatives | nih.gov |

Derivatization and Functionalization Strategies of the (R)-Piperidine-2-carboxylic Acid Core

Selective Chemical Modifications of the Piperidine Ring and Carboxylic Acid Moiety

The selective modification of the (R)-Piperidine-2-carboxylic acid scaffold is essential for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. This involves the targeted functionalization of either the piperidine ring or the carboxylic acid group.

Functionalization of the piperidine ring can be achieved through various reactions. For instance, kinetic resolution by deprotonation of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and sparteine (B1682161) allows for the introduction of substituents at the 2-position. whiterose.ac.uk The resulting organolithium intermediate can be trapped with a variety of electrophiles to yield 2,2-disubstituted piperidines. whiterose.ac.uk The methylene (B1212753) group at the 4-position can then be further functionalized to introduce additional diversity. whiterose.ac.uk

The carboxylic acid moiety offers a handle for a wide range of transformations. Standard peptide coupling reactions can be used to form amides, while reduction can yield the corresponding primary alcohol. The alcohol can then be further modified, for example, through oxidation to an aldehyde or conversion to an ether or ester.

The table below illustrates some selective modifications of the piperidine ring and carboxylic acid.

| Position of Modification | Type of Reaction | Reagents | Resulting Functional Group |

| C-2 of Piperidine Ring | Deprotonation and electrophilic trapping | n-BuLi/sparteine, Electrophiles (e.g., MeOCOCl, alkyl halides) | 2,2-disubstitution (e.g., ester, alkyl) |

| C-4 of Piperidine Ring | Functionalization of methylene group | Various (e.g., hydroboration-oxidation, ozonolysis) | Hydroxyl, Carbonyl |

| Carboxylic Acid | Amide bond formation | Coupling agents (e.g., HATU, HOBt), Amine | Amide |

| Carboxylic Acid | Reduction | Reducing agents (e.g., LiAlH4, BH3·THF) | Primary Alcohol |

Synthesis of N-Protected and Substituted (R)-Piperidine-2-carboxylic Acid Analogues

The nitrogen atom of the piperidine ring is a key site for modification, and the use of nitrogen protecting groups is fundamental in the synthesis of (R)-Piperidine-2-carboxylic acid analogues. The choice of protecting group can influence the reactivity and stereochemical outcome of subsequent reactions.

Commonly used N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced under standard conditions and are stable to a variety of reaction conditions, yet can be removed selectively. For example, N-Boc and N-Cbz protected analogues of trans-2,3-piperidinedicarboxylic acid have been synthesized as part of a multi-step sequence. nih.gov

The synthesis of N-substituted analogues often involves the alkylation or acylation of the piperidine nitrogen after deprotection. This allows for the introduction of a wide range of substituents, which can significantly impact the biological activity of the molecule. For instance, the synthesis of 3,5-dioxygenated piperidines has been achieved from N-benzylglycinate, where the N-benzyl group serves as both a protecting group and a synthetic handle. nih.gov

The table below provides examples of N-protected and substituted analogues.

| N-Substituent | Method of Introduction | Precursor |

| tert-butoxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate | (R)-Piperidine-2-carboxylic acid |

| benzyloxycarbonyl (Cbz) | Reaction with benzyl (B1604629) chloroformate | (R)-Piperidine-2-carboxylic acid |

| Benzyl | Reductive amination or alkylation | (R)-Piperidine-2-carboxylic acid |

| Various alkyl or acyl groups | N-alkylation or N-acylation | Deprotected (R)-Piperidine-2-carboxylic acid ester |

Diversification through Functional Group Interconversions

Functional group interconversions (FGIs) are a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another. In the context of (R)-Piperidine-2-carboxylic acid, FGIs are employed to diversify the core structure and access a wider range of analogues.

For example, the carboxylic acid can be converted into an amide, ester, or alcohol, as previously mentioned. The alcohol can then be further transformed into an aldehyde, which can participate in reactions such as Wittig olefination or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds.

Substituents on the piperidine ring can also be manipulated. A hydroxyl group can be oxidized to a ketone or converted to a leaving group for nucleophilic substitution. A double bond, such as the methylene group in 4-methylenepiperidines, can be subjected to a variety of transformations, including hydrogenation, hydroboration-oxidation, or ozonolysis, to introduce different functionalities at that position. whiterose.ac.uk

The following table summarizes some key functional group interconversions for diversifying the (R)-Piperidine-2-carboxylic acid scaffold.

| Initial Functional Group | Target Functional Group | Reagents/Reaction |

| Carboxylic Acid | Amide | Amine, Coupling Agent |

| Carboxylic Acid | Primary Alcohol | LiAlH4 or BH3·THF |

| Primary Alcohol | Aldehyde | PCC or Dess-Martin periodinane |

| Methylene (C=CH2) | Hydroxymethyl (CH-CH2OH) | 1. BH3·THF 2. H2O2, NaOH |

| Methylene (C=CH2) | Ketone (C=O) | O3, then Me2S |

Molecular Interactions and Mechanistic Insights of R Piperidine 2 Carboxylic Acid and Its Analogues

Elucidation of Receptor Binding Affinities and Pharmacological Targets

(R)-Piperidine-2-carboxylic acid, also known as D-pipecolic acid, and its derivatives are recognized for their interactions with various molecular targets within the central nervous system. These interactions are foundational to their potential therapeutic applications, particularly in the context of neurological disorders. The specific binding profiles and pharmacological effects are highly dependent on the structural modifications of the piperidine (B6355638) ring.

(R)-Piperidine-2-carboxylic acid and its analogues have been shown to interact with a range of neurotransmitter systems, including those for dopamine (B1211576), serotonin, and norepinephrine (B1679862). google.com The core piperidine structure serves as a versatile scaffold for the development of ligands that can bind to the receptors and transporters of these key neurotransmitters. google.com The nature of the substituents on the piperidine ring dictates the affinity and selectivity for these targets.

For instance, certain piperidine-piperazine compounds have been developed as ligands for dopamine, serotonin, and norepinephrine receptors and transporters. google.com The selectivity of these ligands can be modulated, with some demonstrating a binding affinity for dopamine receptors and transporters that is significantly higher than for other neurotransmitter systems. google.com In another example, the substitution of Proline-2 in endomorphin-2 with (R)-piperidine-2-carboxylic acid resulted in a notable enhancement of µ-opioid receptor affinity, with an IC50 of 0.04 nM compared to 0.69 nM for the original peptide.

Furthermore, derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors, which are crucial for regulating neurotransmitter levels and have potential applications in conditions like epilepsy. researchgate.net Specifically, (R)-tiagabine, a derivative of (R)-nipecotic acid (piperidine-3-carboxylic acid), is known to enhance GABAergic neurotransmission. researchgate.net

A significant area of research has focused on the interaction of piperidine-2-carboxylic acid analogues with N-methyl-D-aspartate (NMDA) receptors. These receptors are critical for excitatory synaptic transmission in the brain. Derivatives of piperidine-2-carboxylic acid have been developed as competitive antagonists of the NMDA receptor. nih.govresearchgate.net

For example, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)piperidine-2-carboxylic acid derivatives were synthesized and evaluated for their affinity for the NMDA receptor. nih.gov While these particular analogues showed modest activity, with the most potent having an IC50 of 40 µM, they highlighted the potential for the piperidine-2-carboxylic acid scaffold in designing NMDA receptor antagonists. nih.gov

More potent antagonists have been developed, such as cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755), which is a powerful NMDA antagonist. researchgate.netnih.gov The introduction of a phosphonoalkyl group at the 4-position of the piperidine-2-carboxylic acid structure has been a key strategy in developing potent NMDA receptor antagonists. researchgate.net Another class of potent and selective NMDA receptor antagonists are the 4-(tetrazolylalkyl)piperidine-2-carboxylic acids. ebi.ac.ukacs.org These compounds are unique as they incorporate a tetrazole moiety as a bioisostere for the acidic group and have shown a shorter duration of action in vivo, which could be advantageous for certain therapeutic applications. ebi.ac.uk

Derivatives of (R)-piperidine-2-carboxylic acid have been explored as inhibitors of various enzymes. The piperidine core can be modified to fit into the active sites of specific enzymes, thereby modulating their activity.

One area of investigation is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. acgpubs.org Novel piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated for their sEH inhibitory properties. acgpubs.org One such derivative, a chromone-2-amide with a benzyl (B1604629) piperidine moiety, was identified as a promising lead structure with an IC50 value of 1.75 µM against human sEH. acgpubs.org

Additionally, piperidine carboxylic acid derivatives have been reported as inhibitors of Tropomyosin receptor kinase (Trk) enzymes, which are implicated in cancer and pain. nih.gov For instance, compounds with a fluorinated piperidine ring have shown significant potency as Trk inhibitors, with IC50 values in the low nanomolar range. nih.gov

Recent research has focused on developing dual-target ligands that interact with both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, both of which are considered important targets for various central nervous system disorders, including pain. nih.govacs.org The piperidine moiety has been identified as a critical structural element for achieving this dual activity. nih.govacs.org

Studies have shown that certain piperidine derivatives can act as high-affinity antagonists for both H3R and σ1R. nih.govacs.org The affinity for these receptors can be fine-tuned by modifying the substituents on the piperidine ring. For example, a comparison between a piperidine-containing compound (KSK68) and its piperazine (B1678402) analogue (KSK67) revealed a significantly higher affinity for the σ1 receptor in the piperidine derivative. acs.org The unsubstituted piperidine ring appears to be particularly influential for high affinity at the human H3R. acs.org

Structure-Activity Relationship (SAR) Studies and Stereochemical Influence

The stereochemistry of the piperidine-2-carboxylic acid scaffold plays a crucial role in its biological activity. The (R)- and (S)-enantiomers, and the cis/trans diastereomers of substituted derivatives, often exhibit significant differences in their binding affinities and pharmacological effects. vulcanchem.com

For instance, in the development of NMDA receptor antagonists, the stereochemistry of the molecule is a key determinant of potency. Studies on conformationally constrained analogues of CGS 19755, a potent NMDA antagonist, revealed that the biological activity resides exclusively in the isomer with a specific stereochemical arrangement. researchgate.net Specifically, the (1R,5S,7R)-isomer of a spirobicyclophosphonate analogue was the active NMDA antagonist. researchgate.net

Similarly, the stereochemistry of hydroxypipecolic acid derivatives is fundamental to their biological activity. vulcanchem.com The relative orientation of the hydroxyl and carboxylic acid groups on the piperidine ring influences how the molecule interacts with its biological target.

The importance of stereochemistry is also evident in the development of Trk inhibitors, where a preference for the (R)-enantiomer has been observed in certain pyrrolidine (B122466) analogues. nih.gov Furthermore, in the context of positive allosteric modulators of the 5-HT2C receptor, a separable isomer of a piperidine derivative with a specific (2S,4R) configuration at the piperidine ring displayed significant activity as a negative allosteric modulator. nih.gov

Below is a data table summarizing the impact of chiral configuration on the biological efficacy of selected piperidine-2-carboxylic acid analogues.

| Compound/Analogue | Target | Stereochemistry | Biological Activity/Potency | Reference |

| Spirobicyclophosphonate Analogue | NMDA Receptor | (1R,5S,7R)-isomer | Active as NMDA antagonist | researchgate.net |

| Spirobicyclophosphonate Analogue | NMDA Receptor | Other isomers | Inactive | researchgate.net |

| Pyrrolidine Analogue | Trk Enzyme | (R)-enantiomer | Preferred for inhibitory activity (IC50 = 11.6 nM) | nih.gov |

| 4-Undecylpiperidine-2-carboxamide Analogue | 5-HT2C Receptor | (2S,4R) configuration | Active as a negative allosteric modulator | nih.gov |

Positional and Substituent Effects on Pharmacological Activity

The pharmacological activity of (R)-Piperidine-2-carboxylic acid derivatives is significantly influenced by the position and nature of substituents on the piperidine ring. These modifications can alter the molecule's affinity for its biological targets, its physicochemical properties, and ultimately its therapeutic efficacy.

Research into analogues of (R)-Piperidine-2-carboxylic acid has revealed that the placement of substituents plays a crucial role in determining their activity. For instance, in a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids developed as N-methyl-D-aspartate (NMDA) receptor antagonists, the position of the phosphonoalkyl group was a key determinant of potency. nih.gov Specifically, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid were found to be potent NMDA antagonists, while other analogues were weakly active or inactive. nih.gov This highlights that a specific spatial arrangement of the acidic and basic groups is necessary for effective receptor binding.

The nature of the substituent is equally important. In a study of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives, the introduction of a 3-alkylsulfonyl moiety resulted in compounds with varying affinities for the NMDA receptor. nih.gov The most potent compound in this series was a pyridine (B92270) derivative, 4-(sulfomethyl)pyridine-2-carboxylic acid, with a modest IC50 of 40 microM. nih.gov This suggests that even subtle changes in the substituent's chemical properties, such as replacing a phosphonic acid with a sulfonic acid, can significantly impact pharmacological activity.

Furthermore, the stereochemistry of the substituents can have a profound effect. The introduction of chiral centers on the piperidine ring or its substituents can lead to diastereomers with distinct biological activities. thieme-connect.comthieme-connect.com For example, in the development of GLP-1R agonists containing a substituted piperidine ring, the position of the substituent was critical for activity. thieme-connect.com A substituent at the 4-position resulted in poor potentiation, whereas a morpholine-1-methyl group at the 3-position significantly increased potentiation. thieme-connect.com

The table below summarizes the effects of different substituents and their positions on the pharmacological activity of selected (R)-Piperidine-2-carboxylic acid analogues.

| Compound Name | Substituent | Position | Pharmacological Activity | Reference |

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | Phosphonomethyl | 4 | Potent NMDA antagonist | nih.gov |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | 3-Phosphonopropyl | 4 | Potent NMDA antagonist | nih.gov |

| 4-(sulfomethyl)pyridine-2-carboxylic acid | Sulfomethyl | 4 | Modest NMDA antagonist (IC50 = 40 µM) | nih.gov |

Conformational Analysis and Molecular Dynamics of (R)-Piperidine-2-carboxylic Acid Derivatives

The three-dimensional structure and dynamic behavior of (R)-Piperidine-2-carboxylic acid derivatives are crucial for understanding their interaction with biological targets. The piperidine ring, similar to cyclohexane, preferentially adopts a chair conformation. wikipedia.org However, the presence of substituents can influence the stability of different conformers and the energy barriers for their interconversion.

In (R)-Piperidine-2-carboxylic acid itself, the carboxylic acid group at the 2-position can exist in either an axial or equatorial orientation. The relative stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions. For substituted derivatives, the conformational preferences become more complex. For instance, in N-methylpiperidine, the equatorial conformation of the methyl group is significantly preferred. wikipedia.org

Computational studies, including conformational analysis and molecular dynamics (MD) simulations, provide valuable insights into the dynamic nature of these molecules. MD simulations can reveal how the molecule behaves over time in a biological environment, including its interactions with solvent molecules and its potential to adopt different conformations upon binding to a receptor. nih.govmdpi.com

A conformational study of L-azetidine-2-carboxylic acid and (S)-piperidine-2-carboxylic acid dipeptides showed that the six-membered piperidine ring can adopt both chair and boat conformations, with the chair form being more stable. nih.gov These computational findings are consistent with experimental data from X-ray structures of peptides containing piperidine rings. nih.gov

Electron paramagnetic resonance (EPR) spectroscopy has also been used to study the conformational dynamics of peptides containing a spin-labeled amino acid derived from piperidine. nih.gov This technique provides information about the local dynamic behavior of the molecule, which is influenced by both molecular tumbling and conformational changes. nih.gov

The conformational flexibility of piperidine derivatives can be a key factor in their biological activity. A reduction in conformational mobility, achieved by incorporating the piperidine ring into a more rigid structure, has been shown to enhance the potency of some NMDA receptor antagonists. nih.gov This suggests that pre-organizing the molecule into a bioactive conformation can lead to a more favorable binding interaction.

| Feature | Description | Reference |

| Preferred Conformation | The piperidine ring typically adopts a chair conformation. | wikipedia.orgnih.gov |

| Substituent Orientation | The orientation of substituents (axial vs. equatorial) influences stability and activity. | wikipedia.orgrsc.org |

| Conformational Flexibility | The ability to adopt different conformations can be crucial for receptor binding. | nih.govnih.gov |

| Computational Analysis | Molecular dynamics simulations provide insights into the dynamic behavior of these molecules in a biological context. | nih.govmdpi.com |

Computational Approaches in Understanding Molecular Mechanisms

Computational methods have become indispensable tools for elucidating the molecular mechanisms of action of (R)-Piperidine-2-carboxylic acid and its derivatives. These approaches allow for the prediction of biological activity, the visualization of receptor-ligand interactions, and the development of models that correlate chemical structure with pharmacological effect.

In Silico Prediction of Activity Spectra for (R)-Piperidine-2-carboxylic Acid Derivatives

In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) online tool, can predict the likely pharmacological activities of new compounds based on their chemical structure. clinmedkaz.orgclinmedkaz.org This allows for the prioritization of compounds for further preclinical studies and can help identify potential off-target effects.

A study utilizing the PASS tool to analyze new piperidine derivatives predicted a wide range of biological activities, including effects on enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org These predictions suggested potential applications in areas such as cancer, central nervous system disorders, and as local anesthetics. clinmedkaz.org The ability of piperidine to be combined with various molecular fragments makes it a versatile scaffold for creating new drugs with diverse pharmacological profiles. clinmedkaz.orgclinmedkaz.org

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netscispace.com This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the complex over time. nih.govmdpi.comresearchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. nih.gov

For example, molecular docking and MD simulations were used to investigate the binding of piperidine-based compounds to the sigma-1 receptor. nih.govrsc.org These studies identified the crucial amino acid residues involved in the binding of a potent agonist and provided insights that could guide the design of new, more selective ligands. nih.govrsc.org Similarly, a hybrid approach combining molecular docking, MD simulations, and binding free energy calculations was used to explore the inhibitory potential of novel piperidine derivatives against the main protease of SARS-CoV-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their pharmacological effects. nih.gov

A QSAR study on a series of furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 kinase developed a robust model based on 3D and 2D autocorrelation descriptors. nih.gov This model was then used to design new derivatives with potentially enhanced activity. nih.gov In another study, QSAR modeling of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity revealed that activity was influenced by factors such as lipophilicity, molecular volume, and dipole moment. uran.ua

The development of reliable QSAR models requires a dataset of compounds with known activities and a set of molecular descriptors that capture the relevant physicochemical properties of the molecules. nih.gov These models are then validated to ensure their predictive power. nih.gov

| Computational Approach | Description | Application Example | Reference |

| In Silico Activity Prediction (PASS) | Predicts a wide range of biological activities based on chemical structure. | Predicting potential therapeutic applications of new piperidine derivatives. | clinmedkaz.orgclinmedkaz.org |

| Molecular Docking | Predicts the binding orientation of a ligand to its receptor. | Identifying key interactions between piperidine-based inhibitors and the SARS-CoV-2 main protease. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-receptor complexes. | Analyzing the stability of piperidine derivatives bound to the sigma-1 receptor. | nih.govrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. | Predicting the diuretic activity of tricyclic quinoline (B57606) derivatives. | uran.ua |

Pharmacological and Biological Research Applications of R Piperidine 2 Carboxylic Acid Derivatives

Neuropharmacological Investigations and Central Nervous System (CNS) Activity

The structural resemblance of the piperidine (B6355638) ring to endogenous neurotransmitters has made its derivatives a fertile ground for the exploration of novel agents targeting the central nervous system. Research has focused on their potential to modulate neuronal signaling and protect against neuronal damage.

Potential as Modulators for Neurological Disorders

Derivatives of piperidine-2-carboxylic acid have been explored for their potential in managing neurological disorders, with a notable focus on their anticonvulsant properties. Studies have shown that certain benzylamide derivatives of 2-piperidinecarboxylic acid can displace the binding of [3H]1-[1-(2-thienyl)-cyclohexyl]piperidine (TCP) to the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov As low-affinity uncompetitive antagonists of the NMDA receptor-associated ionophore, these compounds have demonstrated efficacy as anticonvulsants with low neurological toxicity. nih.gov Research in mouse models has shown that these derivatives can effectively block maximal electroshock (MES)-induced seizures and raise the threshold for such seizures. nih.gov Furthermore, enantiomers of the alpha-methyl substituted benzylamide of 2-piperidinecarboxylic acid have shown some capacity to reduce seizure severity in amygdala-kindled rats, suggesting their potential in epilepsy research. nih.gov

The histamine (B1213489) H3 receptor (H3R), highly expressed in the CNS, is another target for piperidine derivatives in the context of neurological disorders like Alzheimer's disease and schizophrenia. nih.gov

| Derivative Type | Target | Observed Effect | Model System |

| Benzylamide derivatives of 2-piperidinecarboxylic acid | NMDA receptor (PCP site) | Anticonvulsant activity, reduced seizure severity | Mice (MES-induced seizures), Amygdala-kindled rats |

| Alpha-methyl substituted benzylamide of 2-piperidinecarboxylic acid | Not specified | Reduced seizure severity | Amygdala-kindled rats |

Neuroprotective Effects and Role in Neurodegenerative Disease Research

The investigation of (R)-piperidine-2-carboxylic acid derivatives extends to their potential neuroprotective roles, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Alzheimer's is characterized by cognitive decline, neuronal loss, and the formation of amyloid plaques and neurofibrillary tangles. researchgate.net Piperidine derivatives are being explored for their neuroprotective qualities. mdpi.com One therapeutic strategy involves the development of multi-target-directed ligands (MTDLs) that can address the complex pathology of the disease. researchgate.net Piperazine-2-carboxylic acid derivatives have been studied as MTDLs with anticholinesterase activity, which is a key therapeutic approach for Alzheimer's. researchgate.netnih.gov

Influence on Neurotransmitter Uptake and Release

A significant area of research into piperidine-2-carboxylic acid derivatives is their ability to modulate the uptake and release of neurotransmitters, particularly gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. researchgate.netbiorxiv.org Inhibitors of GABA uptake can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission, which is a therapeutic strategy for conditions like epilepsy. researchgate.netbiorxiv.org Derivatives of nipecotic acid (piperidine-3-carboxylic acid), a close structural relative of piperidine-2-carboxylic acid, are potent and selective inhibitors of GABA uptake. researchgate.net Research has also explored hydroxy- and amino-substituted piperidine-3-carboxylic acids as both GABA agonists and uptake inhibitors. nih.gov

Anticancer and Antineoplastic Activity Research

In addition to their neuropharmacological applications, derivatives of (R)-piperidine-2-carboxylic acid have emerged as a promising class of compounds in oncology research. Their diverse chemical structures allow for modifications that can lead to potent anticancer agents with various mechanisms of action.

Inhibition of Tumor Cell Proliferation

Piperidine and its derivatives have demonstrated significant potential in inhibiting the proliferation of various cancer cells. nih.govnih.govresearchgate.net For instance, piperine (B192125), a naturally occurring piperidine alkaloid, has been shown to inhibit the growth of human osteosarcoma cells (HOS and U2OS) in a dose- and time-dependent manner. nih.gov This inhibition is associated with cell cycle arrest at the G2/M phase. nih.gov Other synthetic piperidine derivatives have also shown potent antiproliferative activity against various cancer cell lines. For example, novel piperidine derivatives have been identified as inhibitors of tubulin polymerization, binding at the colchicine (B1669291) site, and have displayed powerful anticancer activity against prostate cancer PC3 cells.

| Derivative/Compound | Cancer Cell Line(s) | Mechanism of Action |

| Piperine | Human osteosarcoma (HOS, U2OS) | G2/M phase cell cycle arrest |

| CLEFMA | Lung adenocarcinoma (H441, A549) | Induction of redox homeostasis |

| 2-amino-4-(1-piperidine) pyridine (B92270) | Colon cancer (DLD-1, HT29) | G1/G0 cell cycle arrest, inhibition of EMT |

Synergistic Effects with Established Chemotherapeutics

A promising strategy in cancer therapy is the combination of novel compounds with existing chemotherapeutic agents to enhance efficacy and overcome resistance. Research has indicated that certain derivatives of (R)-piperidine-2-carboxylic acid may act synergistically with established anticancer drugs. For example, a specific quinolone derivative containing a piperidine moiety demonstrated a synergistic effect with cisplatin (B142131) against cisplatin-resistant A2780 ovarian cancer cells. This suggests that such derivatives could potentially be used to resensitize resistant tumors to conventional chemotherapy.

Immunomodulatory Properties in Cancer Models

Derivatives of (R)-Piperidine-2-carboxylic acid have been investigated for their potential to modulate the immune system's response to cancer. Research has focused on their ability to influence the production of key signaling molecules known as cytokines, which play a crucial role in the inflammatory and immune responses often associated with tumor growth and progression.

One area of investigation has been the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a protein that is not only crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients) but is also expressed in various cancer cells. By inhibiting VEGFR-2, certain derivatives can disrupt tumor growth. Some novel nicotinamide (B372718) derivatives, for instance, have been designed and synthesized to act as VEGFR-2 inhibitors. mdpi.com These compounds have demonstrated significant anti-proliferative activity against human cancer cell lines. mdpi.com

In addition to their direct anti-cancer effects, some of these derivatives also exhibit immunomodulatory properties by affecting the levels of inflammatory cytokines. For example, specific nicotinamide derivatives have been shown to significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. mdpi.com The modulation of such cytokines is a promising strategy in cancer therapy, as chronic inflammation can contribute to tumor development. nih.gov

The immunomodulatory effects are not limited to a single mechanism. Studies have shown that some compounds can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing the proliferation of malignant cells. mdpi.com Molecular docking studies have further elucidated the potential of these derivatives to bind to and inhibit key immunomodulatory proteins like TNF-α and interleukin-6 (IL-6). nih.gov

Table 1: Investigated Immunomodulatory Activities of (R)-Piperidine-2-carboxylic Acid Derivatives in Cancer Models

| Derivative Class | Target | Key Findings |

|---|

Anti-inflammatory and Analgesic Properties

The piperidine scaffold, a core component of (R)-Piperidine-2-carboxylic acid, is a well-established feature in many anti-inflammatory agents. Research has explored the potential of its derivatives to inhibit key enzymes and pathways involved in the inflammatory process.

One significant target is the Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE). TACE is a critical enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for various inflammatory conditions. (R)-Piperidine-2-carboxylic acid derivatives, particularly pipecolate hydroxamates, have been investigated as selective TACE inhibitors.

Furthermore, novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b] smolecule.comgoogle.combenzothiazine have been synthesized and evaluated for their ability to inhibit the upregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). nih.gov These molecules are crucial for the migration of inflammatory cells to sites of inflammation. One such derivative, (anti) [3-(10H-pyrazino[2,3-b] smolecule.comgoogle.combenzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890), demonstrated potent oral inhibitory activity against neutrophil migration in mouse models of paw inflammation and leukocyte accumulation in a rat pleurisy model. nih.gov It also showed therapeutic effects in a rat model of collagen-induced arthritis. nih.gov

The analgesic properties of piperidine derivatives have also been a subject of study. Certain derivatives have shown the potential to modulate neurotransmitter systems related to pain perception.

Table 2: Selected (R)-Piperidine-2-carboxylic Acid Derivatives with Anti-inflammatory and Analgesic Potential

| Compound/Derivative | Mechanism of Action | Investigated Model | Notable Results |

|---|---|---|---|

| Pipecolate hydroxamates | TACE inhibition | In vitro enzyme assays | Serve as a core scaffold for building selective TACE inhibitors. |

Antimicrobial and Antiviral Activity Studies

The piperidine nucleus is a common structural motif in a variety of compounds exhibiting antimicrobial properties. Researchers have synthesized and evaluated numerous (R)-Piperidine-2-carboxylic acid derivatives for their activity against a range of bacterial and fungal pathogens.

Studies have shown that certain novel piperidine derivatives possess antibacterial activity. biointerfaceresearch.com For instance, some synthesized compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, demonstrating varying degrees of inhibition. biointerfaceresearch.comacademicjournals.org The antimicrobial activity is often assessed using methods like the disc diffusion method, which measures the zone of inhibition around a disc impregnated with the test compound. biointerfaceresearch.com

In the search for new antitubercular agents, derivatives of (R)-Piperidine-2-carboxylic acid have also been explored. For example, benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. nih.gov Some of these compounds have exhibited promising minimum inhibitory concentrations (MIC), with some being more potent than the standard anti-TB drug ethambutol. nih.gov

Furthermore, new derivatives of pipemidic acid, which contains a piperidine ring, have demonstrated high antibacterial activity, particularly against Gram-negative bacteria from the Enterobacteriaceae family. nih.gov These compounds have shown very strong activity against Proteus mirabilis, Salmonella typhimurium, and Escherichia coli, with their antibacterial efficacy in many cases surpassing that of established antibiotics like nitrofurantoin, cefuroxime, and ampicillin. nih.gov

While research into the antiviral properties of (R)-Piperidine-2-carboxylic acid derivatives is less extensive, the broad biological activity of the piperidine scaffold suggests potential in this area as well.

Table 3: Antimicrobial Activity of Selected (R)-Piperidine-2-carboxylic Acid Derivatives

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| Novel Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comacademicjournals.org |

| Benzhydrylpiperazine-coupled Nitrobenzenesulfonamide Hybrids | Mycobacterium tuberculosis | Exhibited potent in vitro activity, with some compounds being more active than ethambutol. nih.gov |

Other Emerging Biological Activities and Therapeutic Potential

The versatility of the (R)-Piperidine-2-carboxylic acid scaffold has led to its exploration in a variety of other therapeutic areas, revealing a broad spectrum of emerging biological activities.

One notable area is in the development of calpain inhibitors. Calpains are a family of calcium-dependent proteases, and their over-activation is implicated in various pathological conditions, including neurodegenerative diseases. Piperidine carboxamide derivatives have been prepared and evaluated for their ability to inhibit µ-calpain. nih.gov Specific keto amide derivatives have shown high potency and selectivity over other related proteases like cathepsin B. nih.gov Importantly, these compounds were also found to inhibit NMDA-induced convulsions in mice, suggesting that calpain inhibition in the brain may confer anticonvulsive properties. nih.gov

The piperidine moiety is a privileged scaffold in medicinal chemistry, influencing a molecule's physicochemical properties such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. This makes it a valuable component in the design of drugs for a wide range of targets.

Furthermore, the nitrogen atom within the piperidine ring can serve as a crucial interaction point with various biological targets, expanding the potential therapeutic applications of its derivatives. The continuous research into piperidine-containing compounds underscores their significance in the pharmaceutical industry and the ongoing discovery of novel biological activities. mdpi.com

Table 4: Emerging Biological Activities of (R)-Piperidine-2-carboxylic Acid Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Potential | Key Findings |

|---|

Role of R Piperidine 2 Carboxylic Acid As a Chiral Building Block in Advanced Materials and Conjugates

Integration in Peptide Synthesis and Peptidomimetics

The incorporation of (R)-piperidine-2-carboxylic acid into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and receptor affinity. Its rigid cyclic structure imparts conformational constraints on the peptide backbone, a crucial feature for influencing biological activity.

When substituted for more flexible amino acids like proline, (R)-piperidine-2-carboxylic acid can induce specific secondary structures. Research on analogous constrained α-amino acids, such as 2,3-methanopipecolic acids (CPAs), has shown that their inclusion can dramatically increase the population of the cis isomer around the amide bond, reaching up to 92% in some sequences. nih.gov This is a significant deviation from typical peptide bonds and can lock the peptide into a bioactive conformation. nih.gov In organic solvents, these constrained residues can promote the formation of type VIa β-turns, a specific type of protein secondary structure. nih.gov

The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen, forming (R)-(+)-N-Boc-2-piperidinecarboxylic Acid, is a common tactic in peptide synthesis. This protection enhances the compound's stability during the synthetic steps and ensures controlled coupling to the growing peptide chain.

Table 1: Conformational Influence of Constrained Pipecolic Acid Analogs in Peptides

| Feature | Standard Peptide | Peptide with Constrained Pipecolic Acid Analog nih.gov |

| Amide Bond Isomerism | Predominantly trans | Significant increase in cis isomer population (42-92%) |

| Induced Secondary Structure | Flexible / Various | Can induce specific structures, e.g., Type VIa β-turns |

| Conformational Flexibility | High | Reduced, conformationally constrained |

Applications in Bioconjugation for Targeted Delivery Systems

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The conjugation of small molecules to peptides or other targeting moieties is a cornerstone of developing targeted drug delivery systems. nih.govresearchgate.net

(R)-Piperidine-2-carboxylic acid serves as a valuable linker or scaffold component in these systems. Its bifunctional nature—possessing both a carboxylic acid and a secondary amine—allows for orthogonal coupling strategies. The carboxylic acid can be activated to form an amide bond with an amine on a drug or targeting ligand, while the piperidine nitrogen can be functionalized after appropriate protection and deprotection steps.

Utilization in the Development of Advanced Materials and Polymers

The unique structural properties of (R)-piperidine-2-carboxylic acid make it an attractive monomer for the synthesis of advanced polymers. Its ability to participate in polymerization reactions through its two functional groups allows for its incorporation into polyamide and other polymer backbones. mdpi.com

The use of lysine (B10760008), a biosynthetic precursor to pipecolic acid, is being explored as a bio-based platform chemical to replace fossil-based resources in polymer production. mdpi.com Following this bio-based approach, derivatives like (R)-piperidine-2-carboxylic acid offer a pathway to novel functional polymers. The inherent chirality of the (R)-isomer can be translated into polymers with specific stereoregularity, leading to materials with unique physical and optical properties.

Intermediate in Agrochemical Research and Development

(R)-Piperidine-2-carboxylic acid and its derivatives are recognized as useful intermediates in the agrochemical industry. chemicalbook.comsolubilityofthings.comchemshuttle.com The development of modern agrochemicals, such as herbicides, insecticides, and fungicides, often requires complex organic synthesis to create molecules that are potent against the target pest but have minimal impact on non-target organisms and the environment.

The chirality of a molecule is often a determining factor in its biological activity. One enantiomer of a compound may be highly effective, while the other may be inactive or even detrimental. Therefore, access to enantiomerically pure building blocks like (R)-piperidine-2-carboxylic acid is essential. It serves as a starting material or a key intermediate in the synthesis of complex, biologically active molecules where the specific three-dimensional structure conferred by the piperidine ring is crucial for the compound's mode of action. solubilityofthings.comchemshuttle.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantioselective preparation of (R)-piperidine-2-carboxylic acid, and what are their limitations?

- Answer : The two main approaches are:

- (i) Bourquin et al.’s method : Starts with piperidine-2-carboxylic acid under Eschweiler–Clarke conditions, followed by esterification, reduction, and hydrolysis. This route yields 8% overall but requires expensive starting materials and tedious purification .

- (ii) Kinetic resolution of racemic carboxamides : Utilizes stereoselective amidases in whole bacterial cells for chiral separation, offering higher enantiomeric purity but requiring optimization of enzymatic activity .

- Limitations : Low yields (e.g., 60% in step ii of Bourquin’s method), high cost of optically pure precursors, and scalability challenges due to multi-step protocols .

Q. How can vibrational spectroscopy and quantum chemical calculations characterize the structural properties of (R)-piperidine-2-carboxylic acid?

- Answer : Fourier-transform infrared (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations are used to analyze vibrational modes, hydrogen bonding, and dimerization tendencies. For example, studies on the (S)-enantiomer reveal distinct N–H and C=O stretching frequencies in monomeric vs. dimeric forms, which can be extrapolated to the (R)-form . These methods validate crystallographic data and predict stability under varying solvent conditions .

Q. What methods are employed to resolve racemic mixtures of piperidine-2-carboxylic acid into enantiomerically pure (R)- and (S)-forms?

- Answer : Two strategies dominate:

- Chiral resolution : Involves nine recrystallizations to achieve optical purity, though this is low-yielding and labor-intensive .

- Biocatalytic kinetic resolution : Uses amidases to selectively hydrolyze one enantiomer from racemic carboxamides, offering higher efficiency and scalability .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the equilibrium between linear and cyclic forms of piperidine-2-carboxylic acid derivatives?

- Answer : Enzymatic oxidation of lysine by escapin generates an equilibrium mixture of α-keto-ε-aminocaproic acid (linear), Δ¹-piperidine-2-carboxylic acid (cyclic imine), and Δ²-piperidine-2-carboxylic acid (cyclic enamine). At pH 5, the linear form dominates, while pH 8 shifts equilibrium toward cyclic enamines. NMR and mass spectrometry are critical for tracking these species .

Q. What computational approaches are used to predict the spectroscopic and electronic properties of (R)-piperidine-2-carboxylic acid?

- Answer : DFT calculations at the B3LYP/6-311++G(d,p) level model vibrational spectra, electrostatic potential surfaces, and HOMO-LUMO gaps. These predict reactivity sites (e.g., carboxyl group nucleophilicity) and dimerization energetics, validated against experimental FT-IR and Raman data .

Q. How can synthetic routes be optimized to improve the yield of (R)-piperidine-2-carboxylic acid while maintaining enantiomeric excess?

- Answer : Key strategies include:

- Protecting group optimization : Boc-protected intermediates (e.g., (R)-N-Boc-2-piperidinecarboxylic acid) enhance stability during reduction and hydrolysis steps, reducing side reactions .

- Solvent engineering : Replacing xylene with less polar solvents in Bourquin’s method improves intermediate solubility and reduces decomposition .

- Enzymatic cascade reactions : Coupling amidase resolution with in situ racemization of the undesired enantiomer maximizes yield .

Q. What are the decomposition pathways and hazardous byproducts of (R)-piperidine-2-carboxylic acid under storage or reaction conditions?

- Answer : Thermal degradation (e.g., >150°C) produces toxic gases like CO, NOₓ, and HCl. Hydrolysis under acidic conditions generates δ-aminovaleric acid, while alkaline conditions favor δ-valerolactam formation. Proper storage at 2–8°C in inert atmospheres minimizes degradation .

Q. How do steric and electronic effects influence the reactivity of (R)-piperidine-2-carboxylic acid in peptide coupling or organocatalytic applications?

- Answer : The rigid piperidine ring imposes conformational constraints, affecting nucleophilic attack at the carboxyl group. Steric hindrance from the (R)-configuration slows acylation but enhances enantioselectivity in asymmetric catalysis. Computational modeling (e.g., NBO analysis) quantifies these effects .

Methodological Considerations

- Stereochemistry confirmation : Specific rotation comparisons ([α]D) and X-ray crystallography are essential for assigning absolute configuration .

- Scalability : Biocatalytic methods are preferred for large-scale synthesis due to reduced waste and higher enantioselectivity vs. traditional resolution .

- Analytical validation : Combine HPLC (chiral columns), NMR (¹H/¹³C), and circular dichroism to ensure purity and structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro